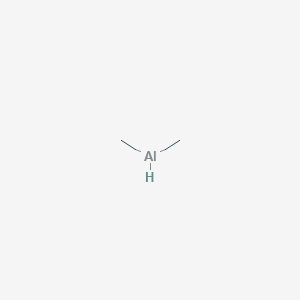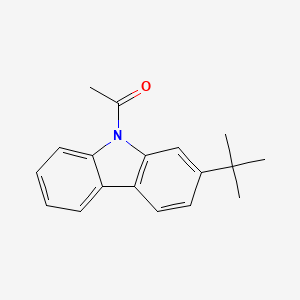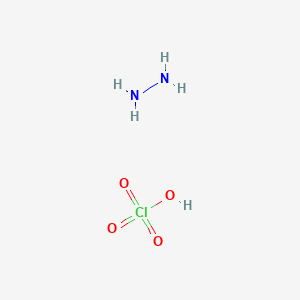
Hydrazine perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine perchlorate is a chemical compound with the formula N₂H₄·HClO₄. It is a colorless, crystalline solid that is highly soluble in water. This compound is known for its strong oxidizing properties and is used in various applications, including as a propellant in rocket fuel and as an explosive. Due to its reactive nature, this compound must be handled with care, as it can decompose violently under certain conditions .
Preparation Methods
Hydrazine perchlorate can be synthesized by reacting a cooled 20% solution of freebase hydrazine with an equimolar solution of aqueous perchloric acid. More concentrated reagents can also be used, although this is dangerous as concentrated hydrazine is very toxic . Industrial production methods typically involve the careful control of reaction conditions to ensure safety and maximize yield.
Chemical Reactions Analysis
Hydrazine perchlorate undergoes several types of chemical reactions, including:
Oxidation: It can act as a strong oxidizing agent, decomposing to release nitrogen gas, water, oxygen, and hydrochloric acid.
Thermal Decomposition: When subjected to strong heat or open flame, it decomposes violently, producing nitrogen gas, water, oxygen, and hydrochloric acid.
Catalytic Decomposition: Its decomposition can be accelerated by various compounds, such as copper chromite, potassium dichromate, and magnesium oxide.
Scientific Research Applications
Hydrazine perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions due to its strong oxidizing properties.
Biology and Medicine:
Industry: It is used in the production of rocket propellants and explosives due to its high energy content.
Mechanism of Action
The mechanism by which hydrazine perchlorate exerts its effects is primarily through its strong oxidizing properties. When it decomposes, it releases a significant amount of energy, which can be harnessed in various applications. The molecular targets and pathways involved in its decomposition include the release of nitrogen gas, water, oxygen, and hydrochloric acid .
Comparison with Similar Compounds
Hydrazine perchlorate can be compared with other similar compounds, such as:
Hydrazine Nitrate: Similar in its use as an oxidizing agent, but it is less stable than this compound.
Ammonium Perchlorate: Another strong oxidizing agent used in rocket propellants, but it has different handling and safety requirements.
This compound stands out due to its unique combination of strong oxidizing properties and high energy content, making it particularly useful in specific industrial applications.
Properties
CAS No. |
27978-54-7 |
|---|---|
Molecular Formula |
ClH5N2O4 |
Molecular Weight |
132.50 g/mol |
IUPAC Name |
hydrazine;perchloric acid |
InChI |
InChI=1S/ClHO4.H4N2/c2-1(3,4)5;1-2/h(H,2,3,4,5);1-2H2 |
InChI Key |
HFPDJZULJLQGDN-UHFFFAOYSA-N |
Canonical SMILES |
NN.OCl(=O)(=O)=O |
Related CAS |
13812-39-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B14112728.png)


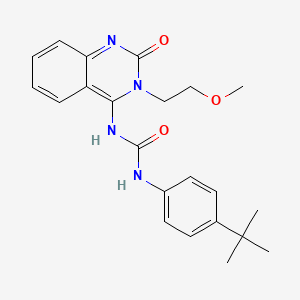
![[1,1'-Biphenyl]-3-carboxylicacid, 4'-amino-3'-fluoro-](/img/structure/B14112762.png)
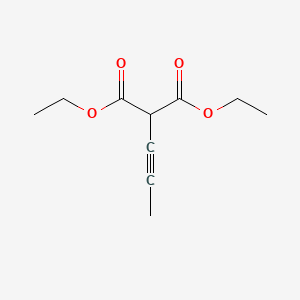
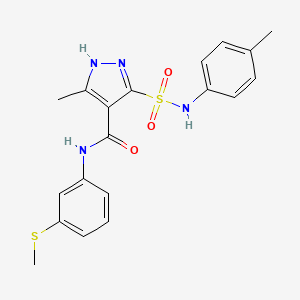
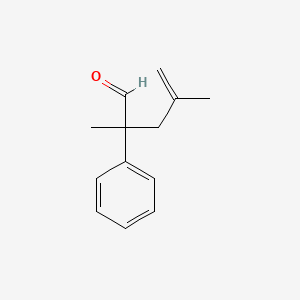
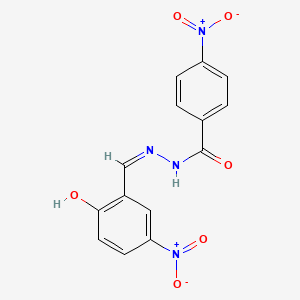
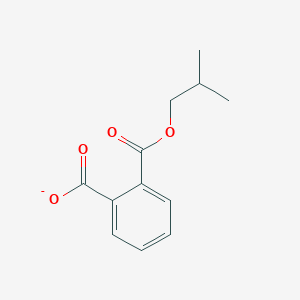
![N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14112796.png)
![heptapotassium;[(2R,3R,4S,5R)-6-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-disulfonatooxyoxan-3-yl] sulfate](/img/structure/B14112810.png)
